Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-
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Overview
Description
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, is a compound with the molecular formula C14H16N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, typically involves the reaction of 2-piperazineacetic acid with benzyl chloride under controlled conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cycloaspartylphenylalanine: Another piperazine derivative with similar structural features.
5-Benzyl-3,6-dioxo-2-piperazineacetic acid: A closely related compound with comparable properties.
Uniqueness
Methyl 5-benzyl-3,6-dioxo-2-piperazineacetate, (2S-cis)-, is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile scaffold for various applications sets it apart from other similar compounds .
Properties
CAS No. |
57022-25-0 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H16N2O4/c1-20-12(17)8-11-14(19)15-10(13(18)16-11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,15,19)(H,16,18)/t10-,11-/m0/s1 |
InChI Key |
SITVZVCSOXJWFV-QWRGUYRKSA-N |
Isomeric SMILES |
COC(=O)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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